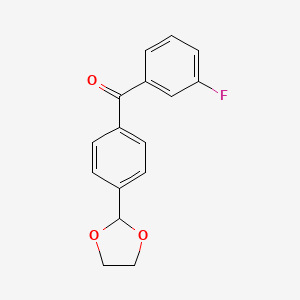

4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone

説明

BenchChem offers high-quality 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQGRWVDMUZSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645112 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-12-8 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Solubility profile of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preformulation phase of drug development is a critical stage where the physicochemical properties of a new chemical entity (NCE) are thoroughly investigated. Among these properties, the solubility profile is a cornerstone for formulation design, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone, a novel benzophenone derivative with potential pharmacological applications. This document will delve into the theoretical underpinnings of solubility, present a robust experimental methodology for its determination, offer a detailed (hypothetical) solubility profile in a range of organic solvents, and provide an in-depth discussion of the molecular interactions governing its dissolution.

Introduction to 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone and the Significance of its Solubility

4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is a complex organic molecule characterized by a benzophenone core, a dioxolane ring, and a fluorine substituent. The unique combination of these functional groups suggests a nuanced solubility behavior that is critical to understand for its potential application in medicinal chemistry and materials science. The benzophenone structure is a common motif in photochemistry and drug design, while the dioxolane group can influence metabolic stability and receptor binding. The fluorine atom can modulate lipophilicity and electronic properties.

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences:

-

Formulation Development: The choice of excipients and the manufacturing process (e.g., crystallization, spray drying) are highly dependent on the API's solubility.

-

Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption. Understanding solubility in organic solvents can aid in the development of enabling formulations such as lipid-based systems or amorphous solid dispersions.

-

Purification: Crystallization is a common method for purifying chemical compounds, and selecting an appropriate solvent system based on solubility is paramount.

-

Toxicology Studies: The preparation of accurate dosing solutions for in-vitro and in-vivo toxicological assessments requires knowledge of the compound's solubility.

This guide aims to provide a detailed, albeit hypothetical, solubility profile of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone to serve as a practical resource for researchers.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play include:

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. They are present in all molecules and are the primary forces of attraction in nonpolar compounds.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

-

Hydrogen Bonding: This is a special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

The solubility of a solute in a solvent is a thermodynamic equilibrium process. The overall Gibbs free energy change (ΔG) for the dissolution process determines whether a compound will dissolve.

Experimental Determination of the Solubility Profile

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[2][3][4] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone to a series of vials, each containing a different organic solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and dimethyl sulfoxide). An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable mobile phase for analytical quantification.

-

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of calibration standards of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone of known concentrations.

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.[5]

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the compound in the diluted samples from the calibration curve and calculate the original solubility in the solvent.

-

Figure 2: Logical relationship between solvent polarity and solubility.

Discussion and Interpretation of the Hypothetical Solubility Profile

The hypothetical solubility data reveals a clear trend of increasing solubility with increasing solvent polarity, which is consistent with the structural features of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone.

-

In Nonpolar Solvents (Hexane): The molecule is expected to be practically insoluble in nonpolar solvents like hexane. While the benzophenone core has some nonpolar character, the presence of the polar ketone and ether (dioxolane) functional groups, along with the electronegative fluorine atom, makes the molecule too polar to be effectively solvated by the weak van der Waals forces of hexane.

-

In Aromatic Solvents (Toluene): The solubility is predicted to be slightly better in toluene compared to hexane. The aromatic rings of toluene can engage in π-π stacking interactions with the phenyl rings of the benzophenone core, providing a more favorable interaction than hexane.

-

In Moderately Polar Aprotic Solvents (Ethyl Acetate): A significant increase in solubility is anticipated in ethyl acetate. The ester group of ethyl acetate can act as a hydrogen bond acceptor for any potential weak C-H---O interactions and its dipole moment can effectively solvate the polar regions of the target molecule.

-

In Polar Aprotic Solvents (Acetone, DMSO): The highest solubilities are predicted in polar aprotic solvents like acetone and DMSO. These solvents have strong dipoles that can effectively solvate the polar ketone and dioxolane moieties. DMSO, in particular, is a powerful solvent for a wide range of organic compounds due to its high polarity and ability to act as a strong hydrogen bond acceptor.

-

In Polar Protic Solvents (Ethanol, Methanol): The solubility in polar protic solvents like ethanol and methanol is expected to be good, but potentially lower than in polar aprotic solvents like acetone. While these protic solvents can act as hydrogen bond donors and acceptors, the strong self-association of the alcohol molecules through hydrogen bonding can make it energetically less favorable to create a cavity for the solute molecule compared to a polar aprotic solvent.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, examination of the solubility profile of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone. By understanding the interplay between the structural features of the molecule and the properties of various organic solvents, researchers can make informed decisions regarding its formulation, purification, and application in drug discovery and development. The presented experimental methodology provides a robust framework for obtaining accurate and reliable solubility data, which is an indispensable component of the preformulation data package for any new chemical entity.

References

Sources

Analysis of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone: A Feasibility Assessment for Structural Elucidation

A comprehensive search for the crystal structure and single-crystal X-ray diffraction data of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone has been conducted. The investigation reveals that, at present, there is no publicly available, experimentally determined crystal structure for this specific compound.

This technical memorandum outlines the current state of knowledge based on extensive database searches and provides a general framework for the experimental and analytical workflow that would be required to determine the crystal structure of this compound, should a suitable crystalline sample become available. While a detailed guide on the specific crystal structure of the title compound cannot be provided due to the absence of empirical data, this document will serve as a methodological whitepaper for researchers and drug development professionals interested in the structural analysis of novel benzophenone derivatives.

Introduction: The Significance of Structural Analysis for Benzophenone Derivatives

Benzophenone and its derivatives are a class of compounds with significant interest in medicinal chemistry, materials science, and photochemistry. Their utility often stems from their unique electronic and steric properties, which are fundamentally governed by their three-dimensional atomic arrangement in the solid state. The introduction of a fluorine atom and a dioxolane group, as in 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone, is anticipated to modulate its physicochemical properties, including but not limited to, its reactivity, intermolecular interactions, and ultimately its biological activity or material performance.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise molecular structure and packing of crystalline solids. Such an analysis for the title compound would provide invaluable insights into:

-

Molecular Conformation: The dihedral angles between the phenyl rings and the orientation of the substituent groups.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions such as hydrogen bonds (e.g., C-H···O, C-H···F), halogen bonds, π-π stacking, and van der Waals forces, which dictate the crystal packing and influence physical properties like melting point and solubility.

-

Structure-Property Relationships: A quantitative basis to correlate the molecular structure with observed chemical and physical properties, aiding in the rational design of new derivatives with tailored functionalities.

Proposed Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone would follow a well-established experimental pipeline. The following sections detail the necessary steps, providing the causality behind each experimental choice.

Synthesis and Purification

A plausible synthetic route would first need to be established to obtain the target compound with high purity. A potential retrosynthetic analysis suggests a Friedel-Crafts acylation or a related cross-coupling reaction.

Hypothetical Synthesis Workflow:

A Technical Guide to the Safe Handling and Application of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including fluorinated benzophenones and dioxolane derivatives, alongside established laboratory safety protocols. It must be regarded as a provisional and precautionary resource. Users are required to obtain and consult the compound-specific SDS from their supplier before commencing any work.

Section 1: Provisional Hazard Assessment and Profile

4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is a complex organic molecule incorporating three key functional moieties: a fluorinated aromatic ring, a benzophenone core, and a dioxolane group. The safety profile must be inferred from the potential hazards of these components. Benzophenone itself is suspected of causing cancer, and many derivatives are known skin and eye irritants[1][2][3]. Fluorinated aromatic compounds can exhibit unique toxicological profiles, and dioxolanes can be flammable and cause serious eye irritation[4].

Based on this structural analysis, a provisional hazard classification under the Globally Harmonized System (GHS) is proposed. This is an estimation and requires verification with a supplier-specific SDS.

Table 1: Provisional GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer | P201, P202, P280, P308+P313, P405, P501 |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

This table is illustrative, based on data for related compounds like 4-Phenyl-1,3-dioxolan-2-one and Benzophenone[1][5].

Section 2: Estimated Physicochemical Properties

Accurate physicochemical data is essential for risk assessment. The following properties are estimated based on computational models and data from similar compounds, such as 4'-(1,3-Dioxolan-2-YL)-3-(trifluoromethyl)benzophenone[6].

Table 2: Estimated Physicochemical Data

| Property | Estimated Value | Rationale / Source Analogy |

| Molecular Formula | C₁₆H₁₃FO₃ | - |

| Molar Mass | ~272.27 g/mol | Calculated |

| Appearance | White to off-white solid | Common for benzophenone derivatives[1] |

| Melting Point | Data not available | Likely a solid at room temperature |

| Boiling Point | Data not available | Expected to be high (>300 °C) |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Alcohols) | Based on benzophenone properties[1] |

Section 3: Core Protocols for Safe Handling

The primary directive for handling this compound is the elimination of direct contact and inhalation . All operations should be guided by the principles of ALARA (As Low As Reasonably Achievable) for exposure. This requires a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent work practices.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing, reconstitution, and manipulation of the solid compound or its solutions must be performed inside a certified chemical fume hood[7]. This is critical to contain potentially harmful dusts and vapors.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions[8].

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly[2][3].

Personal Protective Equipment (PPE): The Essential Barrier

A standard PPE ensemble is mandatory. The causality is clear: each component protects a specific route of exposure.

-

Eye Protection: Chemical safety goggles are required at all times to protect against splashes or airborne particles. Standard safety glasses are insufficient[8].

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before each use and removed using a technique that avoids skin contact with the outer surface. Contaminated gloves must be disposed of as hazardous waste[4].

-

Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.

-

Hygiene: Hands must be washed thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking[9].

Standard Handling Workflow

The following workflow is designed to minimize exposure at every step.

Caption: Standard workflow for handling 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone.

Section 4: Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

-

Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[2][4].

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases[1].

-

Ignition Sources: Store away from heat, sparks, and open flames[2][4].

Section 5: Emergency Response Protocols

Prompt and correct action during an emergency is critical. All personnel must be familiar with these procedures before beginning work.

Chemical Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[7][8][10][11].

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention[7][10].

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[8].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel[1].

Spill Response

The response to a spill depends on its size and location. Only trained personnel with appropriate PPE should clean up spills.

Caption: Decision-making flowchart for chemical spill response.

For an incidental spill (a small, manageable amount), follow these steps[12][13]:

-

Alert Personnel: Notify others in the immediate area.

-

Don PPE: Wear at a minimum: double nitrile gloves, chemical safety goggles, and a lab coat.

-

Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Work from the outside in to prevent spreading[13].

-

Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate: Clean the spill surface with soap and water. Collect the cleaning materials for disposal as hazardous waste.

-

Dispose: Ensure all contaminated materials are disposed of according to institutional and local regulations.

For a major spill, evacuate the area immediately, alert others, and contact your institution's emergency response team[10][12].

Section 6: Waste Disposal

All waste containing 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Do not mix with other waste streams unless explicitly permitted.

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[13][14].

References

- NextSDS. 4'-(1,3-DIOXOLAN-2-YL)

- NextSDS. 4-BROMO-4'-(1,3-DIOXOLAN-2-YL)

-

PubChem. 4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone. National Center for Biotechnology Information. [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

- Chemos GmbH & Co.KG.

- MilliporeSigma.

-

University of North Carolina at Charlotte Environmental Health and Safety. Chemical Spill Procedures. [Link]

- NextSDS. 4'-(1,3-DIOXOLAN-2-YL)

-

New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

-

Indiana University. Spills, Leaks & Odors: Emergency Situations. [Link]

- BroadPharm.

- Givaudan.

-

PubChem. 4-Phenyl-1,3-dioxolan-2-one. National Center for Biotechnology Information. [Link]

-

Durham Tech. Safety Data Sheet: Benzophenone. [Link]

- Thermo Fisher Scientific.

-

Publisso. 4-Methyl-1,3-dioxolan-2-one. [Link]

Sources

- 1. Benzophenone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. durhamtech.edu [durhamtech.edu]

- 3. employees.delta.edu [employees.delta.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Phenyl-1,3-dioxolan-2-one | C9H8O3 | CID 234226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone | C17H13F3O3 | CID 24726733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. safety.charlotte.edu [safety.charlotte.edu]

Application Note: Deprotection Strategies for the Acetal Group in 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone

Executive Summary & Molecular Context

4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is a highly specialized protected aldehyde intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials 1. The 1,3-dioxolane moiety serves as a robust protecting group for the reactive formyl group, allowing for aggressive synthetic manipulations (such as cross-coupling or organometallic additions) elsewhere on the molecular framework.

To unmask this acetal and reveal the parent aldehyde—4-(3-fluorobenzoyl)benzaldehyde —a targeted hydrolytic cleavage is required. As a Senior Application Scientist, it is critical to select a deprotection method that is not only high-yielding but also operationally scalable and chemoselective. Fortunately, the inherent stability of the aryl fluoride bond and the fully oxidized benzophenone ketone ensures that this molecule is highly resistant to acidic degradation, opening the door to several highly efficient deprotection pathways.

Mechanistic Rationale & Chemoselectivity

The removal of a 1,3-dioxolane protecting group is fundamentally an equilibrium-driven, acid-catalyzed hydrolysis 2. The process relies on the protonation of one of the acetal oxygen atoms, which lowers the activation energy for carbon-oxygen bond cleavage.

Causality of Chemoselectivity:

-

The Aryl Fluoride: The C-F bond is exceptionally strong (bond dissociation energy ~116 kcal/mol). Under standard aqueous acidic conditions, nucleophilic aromatic substitution (SNAr) or defluorination is thermodynamically prohibited.

-

The Benzophenone Core: The diaryl ketone is already in its highest stable oxidation state for this framework. It will not undergo hydration or degradation under Brønsted or Lewis acid catalysis.

By understanding these structural immunities, we can confidently apply strong acidic conditions or oxophilic Lewis acids without risking off-target reactions 3.

Mechanistic pathway of acid-catalyzed 1,3-dioxolane hydrolysis to yield the aldehyde.

Methodological Selection & Quantitative Data

The selection of the deprotection protocol should be dictated by the scale of the reaction, the availability of reagents, and the specific waste-stream requirements of the laboratory.

Workflow for selecting the optimal 1,3-dioxolane deprotection strategy.

Table 1: Quantitative Comparison of Deprotection Methods

| Method | Reagent / Catalyst | Solvent System | Temp | Typical Time | Expected Yield | Key Advantage |

| A | 2M HCl (aq) (5.0 eq) | THF | 25 °C | 2 - 4 h | >92% | Highly scalable, lowest cost. |

| B | p-TsOH (0.1 eq) | Acetone / H₂O | 25 °C | 1 - 3 h | >88% | Avoids strong aqueous acids. |

| C | Bi(OTf)₃ (1 mol%) | THF / H₂O (9:1) | 25 °C | 0.5 - 1 h | >95% | Ultra-low catalyst loading, green. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Acid-Catalyzed Hydrolysis (HCl / THF)

Causality: 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is highly lipophilic. Attempting this reaction in a biphasic system (e.g., DCM/water) leads to sluggish mass transfer and prolonged reaction times. Tetrahydrofuran (THF) is selected because it is a water-miscible ethereal solvent that fully solubilizes the hydrophobic benzophenone core while allowing the aqueous HCl to form a single, homogeneous reactive phase.

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone (1.0 equiv) and dissolve in THF to achieve a 0.2 M concentration.

-

Activation: Add 2M aqueous HCl (5.0 equiv) dropwise while stirring. The excess water is critical to drive the equilibrium toward the aldehyde product.

-

Reaction: Stir the homogeneous mixture at 25 °C for 2 to 4 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting acetal is relatively non-polar. The target aldehyde will appear as a new, highly UV-active spot with a significantly lower Rf value due to the exposed carbonyl dipole. Do not proceed until the starting material spot is completely consumed.

-

Quench: Carefully add saturated aqueous NaHCO₃ until effervescence ceases. Causality: Neutralizing the acid prior to solvent removal is mandatory. Concentrating an acidic solution of a newly formed aldehyde can trigger unwanted aldol condensations or degradation.

-

Isolation: Remove the bulk of the THF under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 4-(3-fluorobenzoyl)benzaldehyde.

Protocol B: Transacetalization via p-TsOH / Acetone

Causality: For workflows where the introduction of bulk water is undesirable, transacetalization is the premier choice. Here, acetone acts as both the solvent and an electrophilic sink. The catalytic p-TsOH protonates the dioxolane, and the massive molar excess of acetone drives the formation of 2,2-dimethyl-1,3-dioxolane (trapping the released ethylene glycol), irreversibly pushing the equilibrium to release the target aldehyde.

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate (1.0 equiv) in dry Acetone (0.1 M).

-

Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv).

-

Reaction: Stir at room temperature for 1 to 3 hours.

-

Validation Checkpoint: Take a 0.1 mL aliquot, evaporate the acetone, and analyze via ¹H NMR. The reaction is complete when the characteristic dioxolane multiplet (~4.0-4.1 ppm) and the acetal methine singlet (~5.8 ppm) disappear, replaced by a sharp aldehyde proton singlet (~10.1 ppm).

-

Quench: Add Triethylamine (0.15 equiv) directly to the reaction mixture. Causality: The mild amine base instantly neutralizes the p-TsOH catalyst, freezing the equilibrium and preventing any back-reaction during concentration.

-

Isolation: Concentrate the mixture under reduced pressure and purify the residue via a short silica gel plug (eluting with Hexanes/EtOAc) to remove the p-TsOH salts.

Protocol C: Green Catalytic Deprotection via Bismuth(III) Triflate

Causality: Bismuth triflate [Bi(OTf)₃] is a highly oxophilic, water-tolerant Lewis acid 4. It specifically coordinates to the acetal oxygen, significantly weakening the C-O bond without drastically lowering the bulk pH of the solution. This is a modern, green alternative that requires only 1 mol% catalyst loading, drastically reducing stoichiometric salt waste during the aqueous workup.

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in a 9:1 mixture of THF/H₂O (0.2 M).

-

Catalysis: Add Bi(OTf)₃ (0.01 equiv / 1 mol%).

-

Reaction: Stir at 25 °C for 30 to 60 minutes.

-

Validation Checkpoint: The reaction is extremely rapid. Confirm completion via TLC or IR Spectroscopy (look for the emergence of a strong, distinct C=O stretching band at ~1700 cm⁻¹, separate from the conjugated benzophenone ketone band at ~1660 cm⁻¹).

-

Isolation: Dilute the mixture with water and extract with Dichloromethane (DCM). The aqueous layer, which contains the intact Bi(OTf)₃ catalyst, can often be recycled for subsequent batches, underscoring the sustainability of this protocol.

References

-

Title : 4'-(1,3-DIOXOLAN-2-YL)-3-FLUOROBENZOPHENONE Substance Database Source : NextSDS URL :[Link]

-

Title : Sustainable Approaches for the Protection and Deprotection of Functional Groups Source : PMC - National Institutes of Health (NIH) URL :[Link]

-

Title : A Simple and Efficient Chemoselective Method for the Catalytic Deprotection of Acetals and Ketals Using Bismuth Triflate Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (S_NAr) of 4'-(1,3-Dioxolan-2-yl)-3-fluorobenzophenone

Executive Summary

Nucleophilic aromatic substitution (SNAr) is a foundational transformation in medicinal chemistry and materials science. However, executing an SNAr reaction on 4'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone presents a dual challenge: overcoming the high kinetic barrier of a meta-substituted leaving group and maintaining the integrity of an acid-labile acetal protecting group. This application note provides a comprehensive, causality-driven guide to successfully functionalizing this substrate using both amine and alkoxide nucleophiles.

Mechanistic Rationale & Expert Causality

The Kinetic Challenge of meta-SNAr

Standard SNAr reactions rely on electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate via resonance [1]. In 4'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone, the activating carbonyl group is positioned meta to the fluorine atom. Consequently, the Meisenheimer complex can only be stabilized by the weaker inductive effects of the carbonyl and the highly electronegative fluorine [2]. To overcome this elevated activation energy (Ea), the reaction necessitates highly nucleophilic species (e.g., secondary amines), polar aprotic solvents (DMSO, DMF) to leave the nucleophile unsolvated, and elevated temperatures.

Mitigating Competing Pathways (The MPV Reduction Risk)

When attempting etherification (using alkoxides) on meta-fluorobenzophenones, a significant side reaction can occur. As documented in recent literature, reacting 3-fluorobenzophenone derivatives with alkoxides under standard basic conditions often triggers a base-promoted Meerwein–Ponndorf–Verley (MPV) type reduction of the carbonyl group rather than the desired SNAr [3]. To prevent this, etherification must be performed at lower temperatures (25 °C) using a highly reactive "naked" alkoxide, generated via the synergistic combination of potassium tert-butoxide (t-BuOK) and 18-crown-6 ether in DMF [3].

Acetal Protecting Group Integrity

The 1,3-dioxolane moiety at the 4'-position is an ethylene acetal protecting an underlying aldehyde. Acetals are completely stable to the harsh basic conditions of SNAr but will rapidly hydrolyze to the aldehyde in the presence of aqueous acid. Therefore, every step of the downstream workflow must strictly avoid acidic pH (< 6) . This dictates the use of mildly basic aqueous quenches (e.g., saturated NaHCO3) and the pre-treatment of silica gel with triethylamine (Et3N) during purification to neutralize acidic silanol groups.

Reaction Pathway Visualization

Mechanistic pathway of meta-SNAr via inductive stabilization of the Meisenheimer complex.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, highlighting why specific protocols were selected.

| Entry | Nucleophile | Base / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Morpholine (1.5 eq) | K2CO3 | DMF | 80 | 24 | 45% | Incomplete conversion due to high Ea of meta-SNAr. |

| 2 | Morpholine (1.5 eq) | K2CO3 | DMSO | 110 | 16 | 88% | Optimal for amines; DMSO provides superior cation solvation. |

| 3 | Methanol (2.0 eq) | K2CO3 | DMF | 100 | 24 | <10% | Poor reactivity; trace MPV reduction observed [3]. |

| 4 | Methanol (2.0 eq) | t-BuOK / 18-crown-6 | DMF | 25 | 12 | 82% | Optimal for ethers; crown ether creates highly reactive naked alkoxide. |

Validated Experimental Protocols

Protocol A: Amination via Morpholine (High-Temperature SNAr)

Designed for secondary cyclic amines. This protocol utilizes DMSO to maximize the reactivity of the amine at elevated temperatures.

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone (1.0 mmol) and anhydrous K2CO3 (2.0 mmol).

-

Solvent & Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous DMSO (5.0 mL) followed by morpholine (1.5 mmol).

-

Execution: Heat the mixture to 110 °C in a pre-heated oil bath. Stir vigorously for 16 hours.

-

In-Process Control (IPC) 1: Monitor via LC-MS. The reaction is self-validating when the starting material mass [M+H]+ is replaced by the product mass (+67 Da shift for morpholine substitution).

-

-

Quench & Workup: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold saturated aqueous NaHCO3.

-

IPC 2: Test the aqueous phase with pH paper. It must read pH > 7. If pH < 7, the dioxolane ring is at risk of hydrolysis; add solid NaHCO3 until basic.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 15 mL) to remove residual DMSO. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Etherification via Alkoxide (Crown-Ether Accelerated)

Designed to prevent MPV reduction of the benzophenone carbonyl by utilizing a highly reactive naked alkoxide at room temperature.

-

Reaction Setup: To an argon-purged flask, add 18-crown-6 ether (1.0 mmol) and anhydrous DMF (3.0 mL). Add the desired alcohol (e.g., methanol, 1.2 mmol).

-

Alkoxide Generation: Cool the flask to 0 °C. Dropwise, add a 1.0 M solution of t-BuOK in THF (1.0 mL, 1.0 mmol). Stir for 15 minutes.

-

IPC 1: Observe the solution. A slight yellowing often indicates the successful formation of the naked alkoxide.

-

-

Substrate Addition: Add a solution of 4'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone (1.0 mmol) in DMF (2.0 mL) dropwise.

-

Execution: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

-

Quench & Purification: Quench with saturated aqueous NaHCO3 (10 mL) at 0 °C. Extract with Ethyl Acetate (3 × 15 mL), wash with water (3 × 10 mL), dry over Na2SO4, and concentrate.

-

Chromatography (Crucial Step): Purify the crude residue via flash column chromatography. Self-Validating Step: Pre-treat the silica gel slurry with 1% v/v Et3N in hexanes before loading the column. This neutralizes acidic silanol sites, ensuring 100% retention of the dioxolane protecting group during elution.

Workflow Visualization

Step-by-step experimental workflow ensuring acetal protection during the SNAr process.

References

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link][1]

-

Chung, I. S., & Kim, S. Y. (2001). Meta-Activated Nucleophilic Aromatic Substitution Reaction: Poly(biphenylene oxide)s with Trifluoromethyl Pendent Groups via Nitro Displacement. Journal of the American Chemical Society, 123(44), 11071-11072. Available at:[Link][2]

-

Tsuzaki, M., Ando, S., & Ishizuka, T. (2022). Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Derivatives. The Journal of Organic Chemistry, 87(2), 1357-1365. Available at:[Link][3]

Sources

Application Note: Chemoselective Synthesis of Tertiary Alcohols via Grignard Reaction with 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone

Abstract

This technical guide provides a comprehensive protocol for the chemoselective addition of Grignard reagents to the ketone moiety of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone. The 1,3-dioxolane group serves as a robust protecting group for a carbonyl functionality, allowing for selective nucleophilic attack at the benzophenone's carbonyl carbon. This methodology is crucial for the synthesis of complex poly-functionalized molecules, particularly in the development of pharmaceutical intermediates where the precise construction of tertiary alcohols is required. This document outlines the reaction mechanism, detailed experimental protocols for both the Grignard reaction and subsequent deprotection, and key considerations for successful execution.

Introduction: Strategic Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds.[1] The reaction involves the nucleophilic addition of an organomagnesium halide to an electrophilic carbonyl carbon, such as that found in aldehydes and ketones, to produce secondary and tertiary alcohols, respectively.[2] In the synthesis of complex molecules with multiple functional groups, chemoselectivity is paramount. Protecting groups are instrumental in temporarily masking a reactive site to prevent unwanted side reactions.[3]

The 1,3-dioxolane functional group is an excellent choice for the protection of aldehydes and ketones due to its stability under neutral to strongly basic and nucleophilic conditions, such as those present in Grignard reactions.[4][5] This stability allows for the selective reaction of a Grignard reagent with an unprotected carbonyl group elsewhere in the molecule. The parent carbonyl can then be readily regenerated via acid-catalyzed hydrolysis.[6][7]

This application note details the reaction of a Grignard reagent with 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone. The fluorine substituent on the benzophenone ring is a common feature in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity.[8] This protocol provides a reliable method for the synthesis of fluorinated tertiary alcohols, which are valuable precursors in drug discovery.

Reaction Mechanism

The overall transformation occurs in two distinct stages: the nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic work-up which also serves to deprotect the 1,3-dioxolane.

Stage 1: Grignard Addition

The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile.[9] The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the 3-fluorobenzophenone moiety. This nucleophilic attack results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate.[10] The 1,3-dioxolane protecting group on the other aromatic ring remains inert during this process.[5][10]

Stage 2: Acidic Work-up and Deprotection

The addition of an aqueous acid serves two purposes. First, it protonates the magnesium alkoxide to yield the tertiary alcohol.[11] Second, under acidic conditions, the 1,3-dioxolane is hydrolyzed to regenerate the parent carbonyl group, in this case, a benzaldehyde derivative.[12] The mechanism of deprotection involves protonation of one of the acetal oxygens, followed by ring opening and subsequent attack by water to release the carbonyl and ethylene glycol.[6]

Caption: Mechanism of Grignard reaction and subsequent deprotection.

Experimental Protocols

Extreme care must be taken to ensure anhydrous conditions for the Grignard reaction, as Grignard reagents react readily with water.[1][13] All glassware should be thoroughly dried, and anhydrous solvents must be used.[11] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment

-

Reagents:

-

4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone

-

Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Protocol 1: Grignard Reaction

Caption: Experimental workflow for the Grignard reaction.

-

Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum under a positive pressure of nitrogen or argon.

-

Reactant Setup: Dissolve 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 eq) dropwise via syringe over 15-30 minutes. Maintain the temperature below 10 °C during the addition. A color change and/or the formation of a precipitate may be observed.[11]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected tertiary alcohol.

Protocol 2: Deprotection of the 1,3-Dioxolane Group

-

Acidic Hydrolysis: Dissolve the crude product from Protocol 1 in a mixture of acetone and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add a catalytic amount of 1 M HCl.

-

Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC until the starting material is consumed. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

-

Neutralization: Once the reaction is complete, carefully neutralize the acid with saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Purification: Remove the acetone under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The final product can be further purified by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes the expected reaction parameters for the synthesis. Yields are estimates based on analogous reactions and may vary depending on the specific Grignard reagent used and the optimization of reaction conditions.

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Grignard:Ketone) | 1.1 - 1.5 : 1.0 | A slight excess of the Grignard reagent ensures complete consumption of the ketone. |

| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to solvate the magnesium atom of the Grignard reagent. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the addition, followed by warming to ensure completion. |

| Reaction Time | 1 - 3 hours | Typically sufficient for complete reaction, but should be monitored by TLC. |

| Deprotection Conditions | Catalytic 1 M HCl in Acetone/H₂O | Mild acidic conditions are sufficient to cleave the dioxolane without causing side reactions. |

| Expected Yield | 60 - 85% (unoptimized) | Grignard reactions with benzophenones are generally high-yielding. |

Troubleshooting

| Issue | Probable Cause | Suggested Solution |

| Low or no product yield | Inactive Grignard reagent (due to moisture) | Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under a strict inert atmosphere. |

| Passivated magnesium (if preparing Grignard in situ) | Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[14] | |

| Recovery of starting ketone | Incomplete reaction | Extend the reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., gentle reflux in THF). |

| Formation of biphenyl byproduct (if using an aryl Grignard) | Wurtz coupling | Add the aryl halide slowly to the magnesium during Grignard formation to maintain a low concentration.[1] |

| Incomplete deprotection | Insufficient acid or reaction time | Add more acid catalyst or increase the reaction time/temperature for the hydrolysis step. |

Conclusion

The chemoselective addition of Grignard reagents to 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is a robust and reliable method for the synthesis of functionalized tertiary alcohols. The 1,3-dioxolane protecting group effectively shields one carbonyl functionality, enabling precise and selective C-C bond formation at the other. The subsequent acid-catalyzed deprotection proceeds cleanly to afford the desired di-functionalized product. This synthetic strategy offers significant advantages for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

-

BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. Retrieved from BenchChem.[7]

-

Morsch, L. (2019). 21.15 Acetals as Protecting Groups. Chemistry LibreTexts.[5]

-

Grignard Reaction. (n.d.). Retrieved from a university chemistry resource.[13]

-

ACS Publications. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions.[15]

-

Organic Chemistry Portal. (2005). Highly Alkyl-Selective Addition to Ketones with Magnesium Ate Complexes Derived from Grignard Reagents.[16]

-

Ortiz, P. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines.[17]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).[1]

-

BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with Acetal-Protected Alkynes.[18]

-

Ishihara, K. (n.d.). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex.[19]

-

Grignard Reaction. (n.d.). Experiment 1: Grignard Reaction.[9]

-

Journal of Organic Chemistry. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.[12]

-

Caputo, F., et al. (2017). Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds.[2]

-

Utah Tech University. (n.d.). Addition of a Grignard to a Ketone.[11]

-

BenchChem. (2025). Application Notes and Protocols: Deprotection of 2,4-Diphenyl-1,3-dioxolane Acetals.[6]

-

BenchChem. (2025). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.[14]

-

European Journal of Organic Chemistry. (2013). Diastereoselective Addition of Organomagnesium and Organolithium Reagents to Chiral Trifluoromethyl N-tert-Butanesulfinyl Hemiaminals.[20]

-

ResearchGate. (n.d.). AO_Brochure-Grignard.pdf.[21]

-

PubMed. (2017). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design.[3]

-

Google Patents. (n.d.). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.[22]

-

Saskoer. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry.[23]

- Semantic Scholar. (n.d.). Organometallic Reagents for Synthetic Purposes: Tellurium.

- PMC. (n.d.).

-

eScholarship. (n.d.). An Organometallic Gold(III) Reagent for 18F-Labeling of Unprotected Peptides and Sugars in Aqueous Media.[4]

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- RSC Publishing. (2023). Chemoselective Nozaki–Hiyama–Takai–Kishi and Grignard reaction: short synthesis of some carbahexopyranoses.

-

BenchChem. (2025). The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.[7]

-

BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.[8]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. beyondbenign.org [beyondbenign.org]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. scienceportal.tecnalia.com [scienceportal.tecnalia.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 18. rivieresdusud.uasz.sn [rivieresdusud.uasz.sn]

- 19. researchgate.net [researchgate.net]

- 20. CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction - Google Patents [patents.google.com]

- 21. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Metal-Catalyzed Fluoroacetyl Carbene Transfer from Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Chromatography Optimization for 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying bifunctional molecules. 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone presents a classic chromatographic dichotomy: it features a highly stable, UV-active fluorobenzophenone core paired with an acid-labile 1,3-dioxolane (acetal) protecting group.

Standard normal-phase purification on silica gel often leads to mysterious yield losses or the sudden appearance of a lower-Rf spot. This guide provides a self-validating, field-proven system to ensure the quantitative recovery of your intact acetal, explaining the mechanistic causality behind every experimental choice.

PART 1: Core Directive – The Self-Validating Purification Protocol

Standard silica gel is intrinsically acidic due to surface silanol (Si-OH) groups, which readily catalyze the hydrolysis of 1,3-dioxolanes back to their corresponding aldehydes[1]. To prevent this, the stationary phase must be deactivated. The following step-by-step methodology ensures a self-validating, degradation-free purification workflow.

Step 1: TLC Validation (The "Acid Test")

Before running the column, validate the stability of your compound. Spot the crude mixture on a standard silica TLC plate and leave it exposed to air for 30 minutes before developing. If a new, highly UV-active spot appears closer to the baseline, acid-catalyzed degradation is confirmed.

Step 2: Eluent Preparation & Silica Deactivation

1,3-dioxolanes are robust under basic conditions but extremely labile to acid[2].

-

Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate at an 8:2 ratio).

-

The Spike: Add 1% to 2% (v/v) Triethylamine (TEA) to the entire eluent batch. TEA acts as a sacrificial base, neutralizing the Brønsted acid sites on the silica[3][4].

-

Stir vigorously to ensure homogeneous distribution.

Step 3: Column Packing

-

Weigh out the appropriate amount of silica gel (typically 50:1 to 100:1 w/w ratio of silica to crude sample)[5].

-

Create a slurry using the TEA-spiked eluent .

-

Pour the slurry into the column and flush with at least 2 Column Volumes (CV) of the spiked eluent. Causality: This pre-flush is critical; it ensures all silanol groups are saturated with TEA before the sensitive acetal is introduced.

Step 4: Sample Loading (Avoiding the Dry-Load Trap)

-

Preferred Method (Liquid Load): Dissolve the crude mixture in a minimum volume of DCM or the spiked eluent and apply it directly to the column head.

-

Alternative Method (Dry Load): If the crude is too viscous, do not dry-load onto standard silica . Evaporating the compound onto silica maximizes its contact time with acidic silanols, guaranteeing degradation[5]. Instead, adsorb the mixture onto Celite (diatomaceous earth) or basic alumina, which are inert to acid-sensitive groups.

Step 5: Elution and Concentration

-

Elute the column using compressed air (flash chromatography) to minimize the residence time of the compound on the stationary phase.

-

Monitor fractions via UV detection at 254 nm.

-

Thermal Control: Pool the pure fractions and concentrate via rotary evaporation. Keep the water bath below 30°C . Causality: Prolonged heating concentrates trace water and any residual acid, which can trigger late-stage hydrolysis in the flask.

PART 2: Workflow Visualization

The following decision tree maps the logical pathways for purifying acid-sensitive acetals, highlighting the critical divergence between standard and deactivated protocols.

Fig 1: Decision tree and workflow for the purification of acid-sensitive 1,3-dioxolane derivatives.

PART 3: Troubleshooting Guides & FAQs

Q: Why am I seeing a new, highly UV-active spot at a lower Rf during elution? A: This is the classic signature of acetal hydrolysis. The 1,3-dioxolane ring is being cleaved by the acidic silanol groups on the silica surface, reverting to 4-(3-fluorobenzoyl)benzaldehyde. Because aldehydes are more polar than their corresponding cyclic acetals, the degradation product interacts more strongly with the stationary phase and elutes later (lower Rf). Solution: Pre-treat your column with 1-2% TEA to neutralize the Brønsted acid sites[4].

Q: My crude mixture is highly viscous and insoluble in the starting eluent. Can I dry-load it? A: Yes, but you must strictly avoid standard silica gel for dry loading. Evaporating your compound onto standard silica maximizes its contact time with acidic silanols, guaranteeing near-total degradation before elution even begins[5]. Solution: Adsorb your crude mixture onto Celite or neutral alumina. Both are inert to acid-sensitive groups.

Q: I am using 1% TEA, but my fractions smell strongly of amine, and I cannot get a clean NMR. How do I remove the residual TEA? A: TEA often co-concentrates with the product during rotary evaporation. Solution: After column purification, dissolve the residue in a volatile organic solvent (like diethyl ether or DCM) and wash it rapidly with a cold, mildly basic aqueous solution (e.g., saturated NaHCO₃), followed by brine. Alternatively, leaving the compound under high vacuum (lyophilizer or Schlenk line) for 12-24 hours will remove trace TEA without risking chemical degradation.

Q: How do I separate the product from unreacted 3-fluorobenzoyl chloride or protected benzaldehyde starting materials? A: 3-fluorobenzoyl chloride is highly reactive and usually quenches to the corresponding acid (which stays on the baseline) or methyl ester (if MeOH was used during workup). The protected benzaldehyde will have a very similar Rf to your product. Solution: The fluorine atom on the benzophenone core slightly increases lipophilicity compared to standard benzophenones. Utilize a very shallow gradient (e.g., 95:5 to 90:10 Hexanes:EtOAc with 1% TEA) to exploit this subtle polarity difference.

PART 4: Quantitative Data Table

The following table summarizes expected chromatographic behavior based on the chosen stationary phase and loading method. Note: Rf values are normalized for an 8:2 Hexanes:Ethyl Acetate solvent system.

| Stationary Phase | Eluent Additive | Loading Method | Target Acetal Rf | Acetal Recovery (%) | Aldehyde Formation (%) |

| Standard Silica | None | Silica Dry Load | 0.35 (Streaking) | < 20% | > 80% |

| Standard Silica | None | Liquid Load | 0.35 | 45% | 55% |

| Silica Gel | 1% TEA | Liquid Load | 0.40 (Sharp) | > 95% | < 2% |

| Silica Gel | 1% TEA | Celite Dry Load | 0.40 (Sharp) | > 92% | < 3% |

| Neutral Alumina | None | Liquid Load | 0.45 (Sharp) | > 90% | < 1% |

Data Interpretation: The addition of 1% TEA not only prevents degradation (boosting recovery from 45% to >95%) but also sharpens the peak by preventing secondary interactions with silanol groups, resulting in a slightly higher and tighter Rf value.

PART 5: References

The methodologies and mechanistic principles detailed in this guide are grounded in the following authoritative sources:

1.[3] Introduction to Functionalized Silica Gel and Alumina RediSep Columns - Teledyne ISCO. 3 2.[1] Silicon diimide gel as an efficient stationary phase in thin layer chromatography for acid-sensitive organic compounds - RSC Publishing. 1 3.[4] Technical Support Center: Column Chromatography of Alpha-Aminoketones - Benchchem. 4 4.[2] A Comparative Guide to 1,3-Dioxolane and Acetonide Protecting Groups - Benchchem. 2 5.[5] Flash Column Chromatography Guide - Organic Syntheses. 5

Sources

- 1. Silicon diimide gel as an efficient stationary phase in thin layer chromatography for acid-sensitive organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. teledyneisco.com [teledyneisco.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting low conversion rates in 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone synthesis

Introduction

The synthesis of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is a critical multi-step process in the development of various pharmaceutical compounds. Achieving high conversion rates and purity is paramount for the efficiency and cost-effectiveness of drug discovery pipelines. However, like many multi-step syntheses, this process is prone to challenges that can lead to diminished yields.[1] This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. We will delve into specific problems in a question-and-answer format, explaining the underlying chemical principles and providing actionable, field-proven solutions.

This guide focuses on two prevalent and robust synthetic strategies for constructing the benzophenone core: the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.

Section 1: General Troubleshooting Principles & FAQs

This section addresses overarching issues applicable to most stages of the synthesis. A systematic approach to these fundamentals can often resolve issues without extensive re-optimization of specific reaction steps.

Question: My reaction is inconsistent between runs, despite following the same procedure. What are the most common sources of this variability?

Answer: Inconsistency is often traced back to three critical areas: reagent quality, solvent purity, and atmospheric control.

-

Reagent Quality:

-

Lewis Acids (e.g., AlCl₃ for Friedel-Crafts): These are highly hygroscopic. Exposure to atmospheric moisture leads to deactivation, reducing catalytic activity. Always handle in a glovebox or under a strong inert gas flow and use freshly opened containers whenever possible.[2][3]

-

Organometallics (e.g., Grignard reagents, boronic acids): These are sensitive to both air and moisture. Boronic acids can dehydrate to form unreactive boroxines upon prolonged storage. It is advisable to verify the purity of starting materials by NMR or another suitable analytical method before use.

-

Palladium Catalysts (for Suzuki Coupling): Palladium(0) catalysts are sensitive to oxidation. If you suspect your catalyst has degraded, you can sometimes test it in a well-established, high-yielding model reaction to confirm its activity.

-

-

Solvent Purity:

-

Water Content: For moisture-sensitive reactions like Friedel-Crafts or those involving organometallics, using anhydrous solvents is non-negotiable. Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

-

Peroxides: Ethereal solvents like THF and Dioxane can form explosive peroxides over time. Peroxides can also oxidize sensitive reagents, leading to side reactions and low yields. Always test for peroxides before use.

-

Degassing: For palladium-catalyzed reactions, dissolved oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[4][5] It is crucial to thoroughly degas the solvent and reaction mixture by methods such as sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

-

-

Atmospheric Control:

-

Maintaining a positive pressure of a dry, inert gas (Nitrogen or Argon) is essential to prevent the ingress of moisture and oxygen. Ensure all glassware joints are well-sealed. Flame-drying glassware immediately before use is a standard and highly effective practice for removing adsorbed water.[6]

-

Section 2: Troubleshooting Specific Synthetic Pathways

Part A: The Friedel-Crafts Acylation Pathway

This route typically involves the reaction of fluorobenzene with 4-(1,3-dioxolan-2-yl)benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8]

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Question: My Friedel-Crafts reaction is sluggish or fails to initiate. I see only starting materials by TLC. What is the likely cause?

Answer: This is a very common issue, almost always pointing to catalyst deactivation or insufficient reactivity.

-

Catalyst Deactivation by Moisture: Aluminum chloride is extremely sensitive to water. Even brief exposure to air can deactivate its surface. The reaction of AlCl₃ with water produces HCl and aluminum hydroxides, which are not catalytically active for this transformation.[2]

-

Solution: Use a fresh bottle of anhydrous AlCl₃ from a reputable supplier. Weigh and transfer it quickly in a glovebox or under a blanket of inert gas. Ensure your solvent is truly anhydrous and that all glassware has been rigorously dried.

-

-

Insufficient Reactivity: Fluorobenzene is an electronically deactivated aromatic ring due to the high electronegativity of fluorine. While it is an ortho-, para- director, the rate of reaction is significantly slower than with benzene.[9]

-

Solution: The reaction may require more forcing conditions than the acylation of more activated arenes. If you are running the reaction at 0 °C, consider letting it warm slowly to room temperature and stirring for an extended period (monitor by TLC every 1-2 hours). Gentle heating (e.g., to 40-50 °C) can also promote the reaction, but be aware this may increase the formation of side products.

-

Question: My reaction works, but I get a mixture of products and my yield of the desired para-isomer is low. What are the side products and how can I avoid them?

Answer: The primary side product in this specific reaction is likely the ortho-isomer, [2-(4-(1,3-dioxolan-2-yl)benzoyl)fluorobenzene]. Premature deprotection of the dioxolane group under the acidic conditions is also a possibility.

-

Isomer Formation: Friedel-Crafts acylation on monosubstituted rings like fluorobenzene will produce a mixture of ortho and para isomers. The para-isomer is generally favored due to reduced steric hindrance, but the ortho-isomer is almost always formed to some extent.

-

Solution: Control of reaction temperature is key. Adding the acylating agent slowly at a lower temperature (e.g., 0 °C) can increase the selectivity for the para-isomer. Unfortunately, complete suppression of the ortho-isomer is difficult. The isomers will likely need to be separated by column chromatography or recrystallization.[10][11]

-

-

Dioxolane Deprotection: The 1,3-dioxolane group is an acetal, which is known to be labile under acidic conditions.[12][13][14] The presence of AlCl₃ (a strong Lewis acid) and the potential generation of HCl can catalyze the hydrolysis of the dioxolane back to the aldehyde, especially during aqueous workup.

-

Solution: Maintain strictly anhydrous conditions throughout the reaction. During workup, pour the reaction mixture onto ice/cold water very slowly to dissipate heat. Neutralize the acid promptly but carefully with a base like sodium bicarbonate solution. Perform extractions quickly and at low temperatures to minimize the product's contact time with the acidic aqueous phase.

-

Part B: The Suzuki-Miyaura Cross-Coupling Pathway

This powerful C-C bond-forming reaction would typically involve coupling 3-fluorophenylboronic acid with 4'-(1,3-dioxolan-2-yl)bromobenzene (or a similar halide) using a palladium catalyst, a ligand, and a base.[4][15][16]

Question: My Suzuki coupling is not proceeding. TLC analysis shows only starting materials, and I sometimes see a dark precipitate (palladium black). What's wrong?

Answer: Reaction failure is typically due to issues with the catalyst's activity, which can be affected by several factors.

-

Catalyst Oxidation/Decomposition: The active catalyst is a Pd(0) species. Dissolved oxygen in the reaction mixture can oxidize it to inactive Pd(II), often observed as the formation of palladium black.[5]

-

Solution: Rigorous degassing of the solvent and reaction mixture before adding the catalyst is critical. Sparging the solvent with argon or nitrogen for 15-20 minutes is a common and effective method.[4]

-

-

Inappropriate Base or Solvent: The choice of base and solvent is crucial and interdependent. The base not only participates in the transmetalation step but also influences the solubility of other reagents.

-

Solution: For this type of coupling, aqueous bases like K₂CO₃ or K₃PO₄ in solvents like toluene, dioxane, or DMF are common starting points. If you observe poor conversion, changing the base or solvent system can have a dramatic effect. Refer to literature for conditions used on similar substrates.

-

| Parameter | Common Choices | Rationale & Troubleshooting Tips |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly. Pd(II) sources like PdCl₂(PPh₃)₂ require an in-situ reduction, which is usually not an issue. If one source fails, try another.[17] |

| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos) | For sterically hindered or electronically deactivated substrates, more electron-rich and bulky phosphine ligands (Buchwald ligands) can significantly improve yields. If PPh₃ fails, switching to a more advanced ligand is a logical next step. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base's strength and solubility matter. K₃PO₄ is a stronger base often effective in difficult couplings. Cs₂CO₃ is highly effective but more expensive. Ensure at least 2-3 equivalents of base are used. |

| Solvent | Toluene, Dioxane, DMF, THF, often with water | The solvent must solubilize the reactants. A mixture like Toluene/Ethanol/Water (4:1:1) can be effective.[4] Anhydrous conditions can also be used, but many standard Suzuki protocols use aqueous bases. |

| Table 1: Common Parameters for Suzuki-Miyaura Coupling Optimization. |

Question: I'm observing a significant amount of a nonpolar side product that I believe is a homocoupled dimer of my boronic acid (3,3'-difluorobiphenyl). How can I prevent this?

Answer: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.

-

Oxygen-Mediated Homocoupling: Oxygen can promote the oxidative homocoupling of the boronic acid.

-

Solution: As mentioned above, meticulous degassing of the reaction mixture before adding the palladium catalyst is the most effective way to minimize this side reaction.

-

-

Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

-

Solution: Try running the reaction with a closer to 1:1 stoichiometry or with a slight excess of the aryl halide instead.

-

-

Slow Addition: Adding the boronic acid slowly to the reaction mixture can sometimes help maintain a low instantaneous concentration, disfavoring the dimerization reaction.

Section 3: Analytical & Purification FAQs

Question: What is the most effective way to monitor the progress of these reactions?

Answer: A combination of techniques is often best.

-

Thin-Layer Chromatography (TLC): This is the quickest and most common method for qualitative monitoring.[18] It allows you to visualize the consumption of starting materials and the appearance of the product spot. Co-spotting (applying a spot of starting material and a spot of the reaction mixture on top of each other) is essential for confirming the disappearance of the starting material.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It can confirm the mass of the desired product and help identify the masses of any side products, which is invaluable for troubleshooting.[5][19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compounds are sufficiently volatile and thermally stable. It can provide excellent separation and quantification.[18]

Question: The crude product is an oil/waxy solid that is difficult to purify. What purification strategies do you recommend?

Answer: Purification of benzophenone derivatives can be challenging, but standard techniques are usually effective.

-

Aqueous Workup: Before any chromatography or recrystallization, a thorough aqueous workup is essential. This includes washing the organic layer with:

-

Column Chromatography: This is the most versatile method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.

-

Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[10] Experiment with different solvent systems (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) to find conditions that provide good quality crystals.

Section 4: Experimental Protocol Example

This section provides a representative, generalized protocol for the synthesis via a Suzuki-Miyaura coupling. Note: This is a starting point and may require optimization.

Protocol: Suzuki-Miyaura Synthesis of 4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone

Materials & Reagents:

-

2-(4-Bromophenyl)-1,3-dioxolane

-

3-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate (for workup)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)-1,3-dioxolane (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the limiting reagent.

-

Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 eq, 3 mol%).

-